molecular formula C14H19FN2O4 B3006616 N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 898357-48-7

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B3006616
CAS No.: 898357-48-7
M. Wt: 298.314
InChI Key: YIPXLOOAPIPGFC-UHFFFAOYSA-N
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Description

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide is a chemical compound characterized by its unique structure, which includes both diethoxyethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide typically involves the reaction of 2,2-diethoxyethylamine with 4-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,2-diethoxyethyl)-N1-(4-fluorophenyl)-4-nitrobenzamide
  • N1-(2,2-diethoxyethyl)-N1-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

Uniqueness

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide is unique due to its specific combination of diethoxyethyl and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-10(15)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPXLOOAPIPGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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